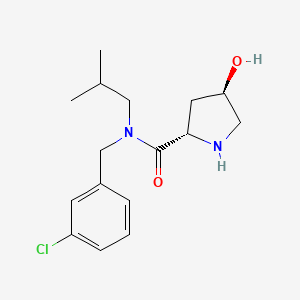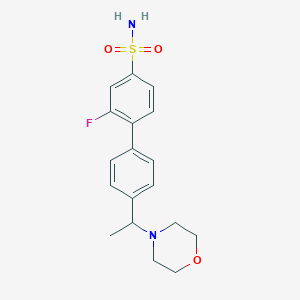![molecular formula C20H26FN3O3 B4260954 N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4260954.png)
N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide
描述
N-(3-{[2-(diethylamino)-2-(2-furyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide, commonly known as FE-17, is a small molecule inhibitor that has been widely studied for its potential in cancer treatment. FE-17 belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
作用机制
FE-17 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. FE-17 has also been shown to inhibit the activity of other enzymes involved in DNA repair, including DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase.
Biochemical and Physiological Effects
FE-17 has been shown to induce DNA damage and apoptosis in cancer cells. In addition, FE-17 has been shown to enhance the efficacy of other cancer therapeutic agents, such as chemotherapy and radiation therapy. FE-17 has also been shown to have minimal toxicity in normal cells, indicating its potential as a selective cancer therapeutic agent.
实验室实验的优点和局限性
One advantage of FE-17 is its potency as a PARP inhibitor, which makes it an attractive candidate for cancer therapy. FE-17 has also been shown to have minimal toxicity in normal cells, which is a desirable characteristic for any cancer therapeutic agent. However, one limitation of FE-17 is its solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for FE-17.
未来方向
For research on FE-17 include optimizing its pharmacokinetic properties, such as solubility and bioavailability, and determining its efficacy in combination with other cancer therapeutic agents. Further studies are also needed to determine the optimal dosing and administration schedule for FE-17 in clinical trials. Finally, the potential for FE-17 to be used as a diagnostic tool for cancer should be explored, as PARP inhibitors have been shown to enhance the sensitivity of cancer cells to imaging techniques such as positron emission tomography (PET).
Conclusion
FE-17 is a promising small molecule inhibitor that has shown potential as a cancer therapeutic agent. Its mechanism of action as a PARP inhibitor has been extensively studied, and preclinical studies have shown its efficacy against a variety of cancer cell lines. Further research is needed to optimize its pharmacokinetic properties and determine its efficacy in clinical trials. FE-17 has the potential to be an important addition to the arsenal of cancer therapeutic agents available to clinicians.
科学研究应用
FE-17 has been extensively studied for its potential as a cancer therapeutic agent. Preclinical studies have shown that FE-17 has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. FE-17 has also been shown to inhibit tumor growth in animal models of breast cancer and glioblastoma.
属性
IUPAC Name |
N-[3-[[2-(diethylamino)-2-(furan-2-yl)ethyl]amino]-3-oxopropyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FN3O3/c1-3-24(4-2)17(18-10-7-13-27-18)14-23-19(25)11-12-22-20(26)15-8-5-6-9-16(15)21/h5-10,13,17H,3-4,11-12,14H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGHVCPOOQBEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNC(=O)CCNC(=O)C1=CC=CC=C1F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-acetyl-N-[2-(mesityloxy)ethyl]-4-piperidinamine](/img/structure/B4260878.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4260891.png)
![4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]-1-(3-thienylmethyl)piperidine bis(trifluoroacetate)](/img/structure/B4260903.png)
![2-[(1-ethylpropyl)amino]-N,N-dimethylethanesulfonamide](/img/structure/B4260908.png)
![4-{3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}-6-methylpyrimidin-2-amine](/img/structure/B4260929.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-4-(1H-pyrazol-1-yl)butan-2-amine](/img/structure/B4260941.png)
![N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B4260946.png)

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(methylsulfonyl)acetamide](/img/structure/B4260972.png)
![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B4260979.png)
![N-(1,1-dimethyl-2-morpholin-4-ylethyl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4260987.png)

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-3-furamide](/img/structure/B4261009.png)
![4-({3-[3-(6-methyl-3-pyridazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B4261012.png)
